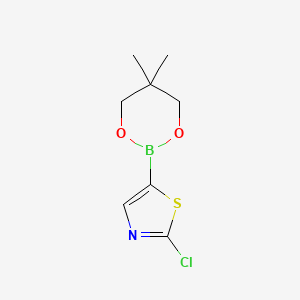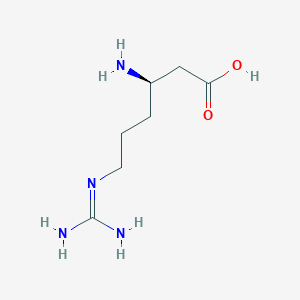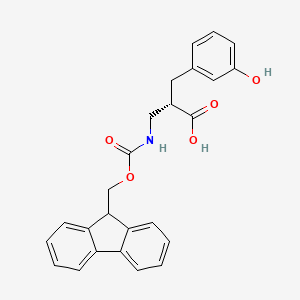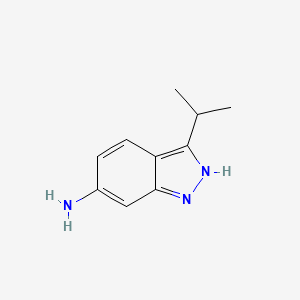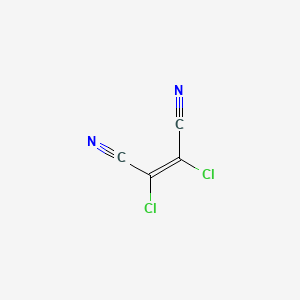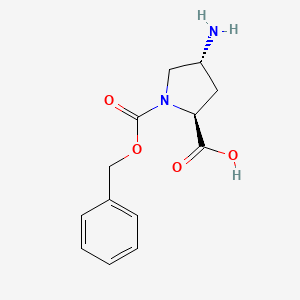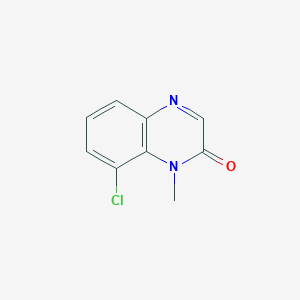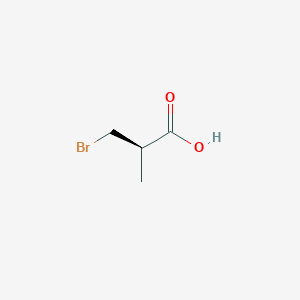
(R)-3-Bromo-2-methylpropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-3-Bromo-2-methylpropanoic acid is a chiral compound with the molecular formula C4H7BrO2. It is an important intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals. The compound is characterized by the presence of a bromine atom attached to the second carbon of a propanoic acid backbone, with a methyl group on the third carbon, making it a valuable building block in stereoselective synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: ®-3-Bromo-2-methylpropanoic acid can be synthesized through several methods. One common approach involves the bromination of 2-methylpropanoic acid. This reaction typically uses bromine (Br2) in the presence of a catalyst such as phosphorus tribromide (PBr3) or a radical initiator like azobisisobutyronitrile (AIBN). The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position.
Industrial Production Methods: In an industrial setting, the production of ®-3-Bromo-2-methylpropanoic acid often involves large-scale bromination processes. These processes are optimized for high yield and purity, using continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the isolation of the desired enantiomer with high enantiomeric excess.
Analyse Des Réactions Chimiques
Types of Reactions: ®-3-Bromo-2-methylpropanoic acid undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as hydroxide (OH-), cyanide (CN-), or amines (NH2-), leading to the formation of different functionalized derivatives.
Reduction: The compound can be reduced to ®-3-methylpropanoic acid using reducing agents like lithium aluminum hydride (LiAlH4).
Esterification: Reaction with alcohols in the presence of acid catalysts can form esters, which are useful intermediates in organic synthesis.
Common Reagents and Conditions:
Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN) at moderate temperatures.
Reduction: Conducted in anhydrous conditions to prevent the decomposition of the reducing agent.
Esterification: Performed under reflux with an acid catalyst such as sulfuric acid (H2SO4) or p-toluenesulfonic acid (p-TsOH).
Major Products:
Nucleophilic Substitution: Various substituted propanoic acids.
Reduction: ®-3-Methylpropanoic acid.
Esterification: Esters of ®-3-Bromo-2-methylpropanoic acid.
Applications De Recherche Scientifique
®-3-Bromo-2-methylpropanoic acid has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Serves as a precursor in the synthesis of biologically active compounds, such as enzyme inhibitors and receptor ligands.
Medicine: Utilized in the development of drugs targeting specific enzymes or receptors, particularly in the treatment of neurological disorders and cancer.
Industry: Employed in the production of specialty chemicals and materials, including polymers and surfactants.
Mécanisme D'action
The mechanism of action of ®-3-Bromo-2-methylpropanoic acid depends on its specific application. In general, the compound acts as a reactive intermediate, participating in various chemical reactions to form more complex molecules. Its bromine atom serves as a leaving group in nucleophilic substitution reactions, facilitating the introduction of different functional groups. The chiral center ensures the stereoselectivity of the reactions, making it a valuable tool in asymmetric synthesis.
Comparaison Avec Des Composés Similaires
(S)-3-Bromo-2-methylpropanoic acid: The enantiomer of ®-3-Bromo-2-methylpropanoic acid, with similar chemical properties but different biological activities.
3-Bromo-2-methylbutanoic acid: A structural isomer with an additional carbon atom, leading to different reactivity and applications.
2-Bromo-3-methylpropanoic acid: Another isomer with the bromine and methyl groups on different carbons, resulting in distinct chemical behavior.
Uniqueness: ®-3-Bromo-2-methylpropanoic acid is unique due to its specific stereochemistry, which imparts distinct reactivity and selectivity in chemical reactions. Its ability to participate in stereoselective synthesis makes it a valuable intermediate in the production of enantiomerically pure compounds, which are crucial in the pharmaceutical and agrochemical industries.
Propriétés
Formule moléculaire |
C4H7BrO2 |
|---|---|
Poids moléculaire |
167.00 g/mol |
Nom IUPAC |
(2R)-3-bromo-2-methylpropanoic acid |
InChI |
InChI=1S/C4H7BrO2/c1-3(2-5)4(6)7/h3H,2H2,1H3,(H,6,7)/t3-/m0/s1 |
Clé InChI |
BUPXDXGYFXDDAA-VKHMYHEASA-N |
SMILES isomérique |
C[C@@H](CBr)C(=O)O |
SMILES canonique |
CC(CBr)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


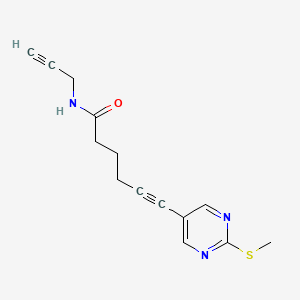
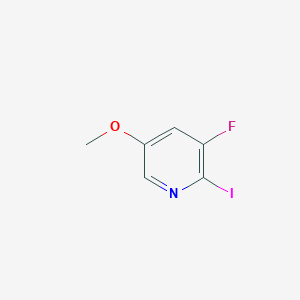
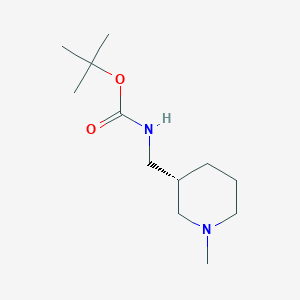
![Benzyl 7-chlorospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B15221057.png)

![7-Amino-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B15221075.png)
![N-Isopropylspiro[3.4]octan-2-amine](/img/structure/B15221079.png)
